N-Chlorotaurine

概要

説明

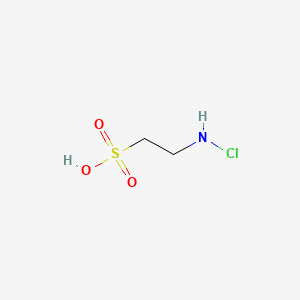

N-クロロタウリンは、タウリンというアミノ酸の誘導体であり、塩素原子を特徴としています。活性化されたヒト顆粒球と単球によって生成される長寿命の酸化剤です。 この化合物は、その穏やかな酸化特性で知られており、主に抗炎症作用と抗菌作用で認識されています .

2. 製法

合成ルートと反応条件: N-クロロタウリンは、タウリンと次亜塩素酸ナトリウムを反応させることで合成することができます。この反応は、通常、生成物の安定性を確保するために、制御されたpHで水性媒体中で行われます。一般的な反応式を以下に示します。

タウリン+次亜塩素酸ナトリウム→N-クロロタウリン+塩化ナトリウム

工業生産方法: N-クロロタウリンの工業生産では、同じ基本的な反応が、より大規模で行われます。 このプロセスでは、反応温度、pH、反応物の濃度など、反応条件を正確に制御することで、製品の高収率と純度を確保する必要があります .

3. 化学反応の分析

反応の種類: N-クロロタウリンは、以下のようなさまざまな化学反応を起こします。

酸化: さまざまな有機化合物と無機化合物を酸化することができます。

置換: 塩素原子が他の官能基に置換される置換反応に関与することができます。

一般的な試薬と条件:

酸化反応: 一般的な試薬には、過酸化水素やその他の過酸化物が含まれます。

置換反応: これらの反応には、アミンやチオールなどの求核剤が必要な場合が多いです。

主な生成物:

酸化生成物: 基質に応じて、スルホン酸、スルホキシド、その他の酸化された誘導体など、さまざまな生成物が得られます。

置換生成物: これらの反応では、通常、置換されたタウリン誘導体が生成されます.

準備方法

Synthetic Routes and Reaction Conditions: N-chlorotaurine can be synthesized by reacting taurine with sodium hypochlorite. The reaction typically occurs in an aqueous medium at a controlled pH to ensure the stability of the product. The general reaction is as follows:

Taurine+Sodium Hypochlorite→this compound+Sodium Chloride

Industrial Production Methods: Industrial production of this compound involves the same basic reaction but on a larger scale. The process requires precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the product .

化学反応の分析

Types of Reactions: N-chlorotaurine undergoes several types of chemical reactions, including:

Oxidation: It can oxidize various organic and inorganic compounds.

Substitution: It can participate in substitution reactions where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation Reactions: Common reagents include hydrogen peroxide and other peroxides.

Substitution Reactions: These reactions often require nucleophiles such as amines or thiols.

Major Products:

Oxidation Products: Depending on the substrate, the products can include sulfonic acids, sulfoxides, and other oxidized derivatives.

Substitution Products: These reactions typically yield substituted taurine derivatives.

科学的研究の応用

N-クロロタウリンは、科学研究において幅広い用途があります。

化学: さまざまな化学反応で穏やかな酸化剤として使用されます。

生物学: 病原体の殺傷に関与することにより、免疫応答において役割を果たします。

医学: 抗菌作用による局所消毒剤としての可能性が調査されています。細菌、真菌、ウイルス、寄生虫に対して効果が示されています。

作用機序

N-クロロタウリンは、主にその酸化作用と塩素化作用によって効果を発揮します。病原体中の分子のアミノ基に塩素原子を移動させることができ、モノクロラミンが形成されます。 この化合物は、誘導性一酸化窒素合成酵素とIkappaBキナーゼを阻害し、抗炎症効果に寄与しています .

類似化合物:

モノクロラミン: 抗菌作用が類似していますが、安定性が低い別のクロラミンです。

クロラミン-T: より強力な酸化剤ですが、細胞毒性がより高くなっています。

独自性: N-クロロタウリンは、その穏やかな酸化作用とヒト組織に対する高い耐性により、独自です。 他のクロラミンとは異なり、目、皮膚、粘膜などのデリケートな部位で使用しても、有意な刺激を引き起こすことはありません .

類似化合物との比較

Monochloramine: Another chloramine with similar antimicrobial properties but less stability.

Chloramine-T: A more potent oxidizing agent but with higher cytotoxicity.

Uniqueness: N-chlorotaurine is unique due to its mild oxidizing nature and high tolerability in human tissues. Unlike other chloramines, it can be used in sensitive areas such as the eye, skin, and mucous membranes without causing significant irritation .

特性

IUPAC Name |

2-(chloroamino)ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6ClNO3S/c3-4-1-2-8(5,6)7/h4H,1-2H2,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMMHHSLZJLPMEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)O)NCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80199047 | |

| Record name | N-Chlorotaurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51036-13-6 | |

| Record name | N-Chlorotaurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051036136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-chlorotaurine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06633 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Chlorotaurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

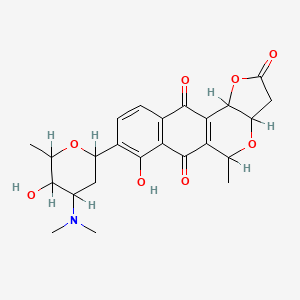

![5-(Difluoromethyl)-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid](/img/structure/B1199535.png)

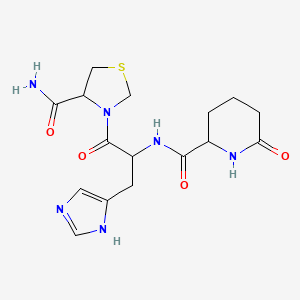

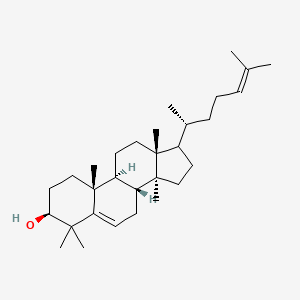

![2-[2-[7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-hydroxycyclohexan-1-one](/img/structure/B1199542.png)